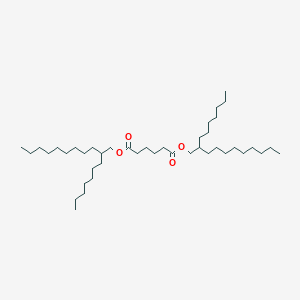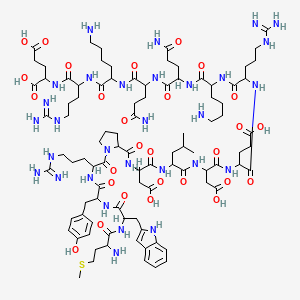
Linagliptin-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Linagliptin-d3 is a deuterated form of linagliptin, a dipeptidyl peptidase-4 inhibitor used primarily in the treatment of type 2 diabetes mellitus. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the metabolic stability of the compound. This modification can lead to improved pharmacokinetic properties, making it a valuable tool in both clinical and research settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of linagliptin-d3 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate aldehydes and amines.
Introduction of Deuterium: Deuterium atoms are introduced through specific deuterated reagents or by using deuterated solvents during the reaction steps.
Final Coupling: The final step involves coupling the deuterated intermediate with a piperidine derivative to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and solvent conditions.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with regulatory standards
Análisis De Reacciones Químicas
Types of Reactions: Linagliptin-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at specific positions on the purine core or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenated reagents and catalysts.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Linagliptin-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of linagliptin.
Biology: Employed in biological studies to investigate the metabolic pathways and interactions of linagliptin.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: Applied in the development of new formulations and drug delivery systems to enhance the efficacy and safety of linagliptin
Mecanismo De Acción
Linagliptin-d3 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition leads to an increase in the levels of incretin hormones, which in turn stimulates insulin secretion and reduces glucagon release. The molecular targets involved include glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide receptors. The pathways affected by this compound include the insulin signaling pathway and glucose homeostasis .
Comparación Con Compuestos Similares
Linagliptin-d3 is compared with other dipeptidyl peptidase-4 inhibitors such as:
- Sitagliptin
- Saxagliptin
- Alogliptin
- Vildagliptin
Uniqueness: this compound stands out due to its enhanced metabolic stability and improved pharmacokinetic properties. Unlike other inhibitors, this compound has a longer half-life and is not primarily eliminated by the renal system, making it suitable for patients with renal impairment .
Propiedades
Número CAS |
1398044-48-8 |
|---|---|
Fórmula molecular |
C₂₅H₂₅D₃N₈O₂ |
Peso molecular |
475.56 |
Sinónimos |
8-[(3R)-3-Amino-1-piperidinyl]-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione-d3; 8-[(3R)-3-Amino-1-piperidinyl]-7-(2-butynyl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(4-Hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride](/img/structure/B1146020.png)



